![molecular formula C53H69N5O9 B12295008 3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide](/img/structure/B12295008.png)

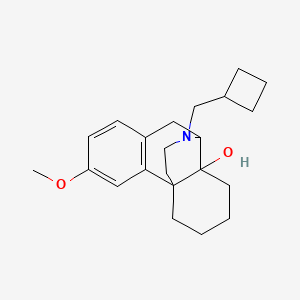

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto 3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-il)-1,3-dioxoisoindol-4-il]amino]etoxi]etoxi]etoxi]etoxi]-N-(17-isoquinolin-7-il-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopenta[a]fenantren-3-il)-N-metilpropanamida es una molécula orgánica compleja con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura intrincada, que incluye múltiples grupos funcionales y un sistema multianular de gran tamaño.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de este compuesto implica múltiples pasos, comenzando con la preparación de intermediarios clave. Uno de los intermediarios primarios es 4-amino-2-(2,6-dioxopiperidin-3-il)isoindolina-1,3-diona . La ruta sintética típicamente involucra los siguientes pasos:

Formación del núcleo de isoindolina-1,3-diona: Este paso involucra la reacción de anhídrido ftálico con amoníaco para formar ftalimida, la cual se convierte posteriormente en isoindolina-1,3-diona.

Introducción del grupo piperidin-3-il: La isoindolina-1,3-diona se hace reaccionar con un derivado de piperidina para introducir el grupo piperidin-3-il.

Formación del compuesto final: El intermediario se hace reaccionar entonces con varios grupos etoxi y la porción isoquinolinil-ciclopenta[a]fenantrenil para formar el compuesto final.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de catalizadores, solventes y condiciones de reacción más eficientes para optimizar el proceso .

Análisis De Reacciones Químicas

Tipos de reacciones

El compuesto sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Las reacciones de reducción pueden ser utilizadas para modificar el estado de oxidación de ciertos grupos funcionales dentro de la molécula.

Sustitución: Se pueden emplear varias reacciones de sustitución para reemplazar átomos o grupos específicos dentro de la molécula por otros diferentes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan comúnmente.

Sustitución: Los reactivos como los halógenos (p. ej., cloro, bromo) y los nucleófilos (p. ej., aminas, tioles) se utilizan con frecuencia en las reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos carbonilo adicionales, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones en investigación científica

Este compuesto tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas como las proteínas y los ácidos nucleicos.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades relacionadas con la función o expresión anormal de proteínas.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos.

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to abnormal protein function or expression.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

El mecanismo de acción de este compuesto involucra su interacción con dianas moleculares específicas dentro de las células. Puede unirse a proteínas, alterando su función o estabilidad, o interactuar con ácidos nucleicos para modular la expresión genética. Las vías y dianas exactas pueden variar dependiendo de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

Compuestos similares

4-amino-2-(2,6-dioxopiperidin-3-il)isoindolina-1,3-diona: Un intermediario clave en la síntesis del compuesto.

5-bromo-2-(2,6-dioxopiperidin-3-il)-6-fluoro-2,3-dihidro-1H-isoindol-1: Un activador de la ligasa E3, que ubiquitina proteínas para la proteólisis.

Ftalimida, 2-(2,6-dioxopiperiden-3-il): Otro compuesto relacionado con características estructurales similares.

Singularidad

La singularidad de este compuesto radica en su compleja estructura, que permite una amplia gama de modificaciones químicas e interacciones con diversas dianas biológicas. Esto lo convierte en una herramienta versátil en la investigación científica y en potenciales aplicaciones terapéuticas.

Propiedades

Fórmula molecular |

C53H69N5O9 |

|---|---|

Peso molecular |

920.1 g/mol |

Nombre IUPAC |

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide |

InChI |

InChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61) |

Clave InChI |

JECHBTRAPARMGI-UHFFFAOYSA-N |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)

![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)

![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)

![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)

![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)

![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)

![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)

![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)